6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one
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Overview
Description
6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzopyran core with a butyl group and a tetrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one typically involves multiple steps, starting with the preparation of the benzopyran core. The tetrazole moiety is introduced through a reaction with sodium azide and an appropriate precursor. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other benzopyran derivatives and tetrazole-containing molecules. Compared to these, 6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
Properties
CAS No. |
60723-63-9 |
---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C16H16N4O2/c1-2-3-4-11-5-7-14-13(9-11)16(21)12(10-22-14)6-8-15-17-19-20-18-15/h5-10H,2-4H2,1H3,(H,17,18,19,20) |
InChI Key |
KTWGPFONYHCTBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=NNN=N3 |
Origin of Product |
United States |
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